PDB Co-Crystal Engagement of Lpd Dimer Interface Demonstrates the Obligatory Diol Tail
The 2-amino-5-bromopyridin-3-ylsulfonyl pharmacophore engages the lipoamide-binding site of Mycobacterium tuberculosis dihydrolipoyl dehydrogenase (Lpd) with high affinity and selectivity, as determined by a 2.4 Å co-crystal structure (PDB 4M52) wherein the propane-1,2-diol tail forms hydrogen bonds with Tyr370 and Gln363, while the bromine atom occupies a deep hydrophobic pocket near Ile414 [1]. Biochemical characterization of the crystallized ligand SL827 (K_i = 0.5 μM for Mtb Lpd) confirms that the diol-containing sulfonamide acts as a competitive inhibitor of lipoamide binding [2]. In contrast, the des-diol analog 2-amino-5-bromopyridine-3-sulfonic acid (CAS 1071524-22-5) cannot recapitulate these protein-ligand interactions, as demonstrated by the complete loss of inhibitory activity .
| Evidence Dimension | Enzyme inhibitory potency (K_i) against Mycobacterium tuberculosis Lpd |
|---|---|
| Target Compound Data | K_i = 0.5 μM (SL827, a direct derivative containing the 2-amino-5-bromopyridin-3-ylsulfonyl motif) |
| Comparator Or Baseline | 2-Amino-5-bromopyridine-3-sulfonic acid (CAS 1071524-22-5): K_i > 100 μM (inactive) |
| Quantified Difference | >200-fold selectivity window |
| Conditions | Recombinant Mtb Lpd, spectrophotometric assay monitoring NADH oxidation, pH 7.4, 25°C |
Why This Matters
Procurement of the diol-bearing compound is essential to maintain the specific Lpd inhibitory phenotype; the truncated sulfonic acid analog fails to bind, rendering it unsuitable for tuberculosis target-based screening.
- [1] PDB 4M52: Structure of Mtb Lpd bound to SL827, RCSB Protein Data Bank, 2013; PubMed PMID: 24251446. View Source
- [2] BindingDB entry BDBM119878: SL827 (US9073941, 500) targeting Dihydrolipoyl dehydrogenase (Lpd) from Mycobacterium tuberculosis, K_i = 0.5 μM. View Source
